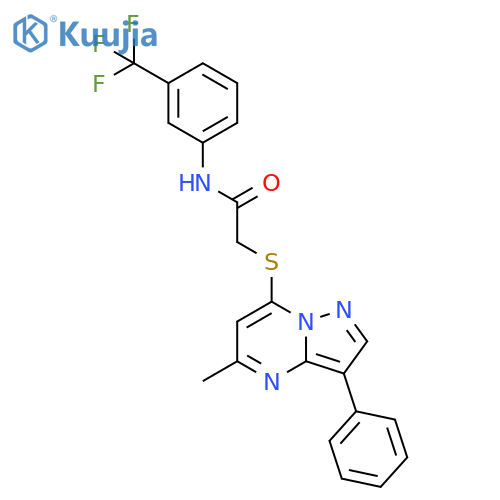Cas no 862244-67-5 (2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

862244-67-5 structure
商品名:2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide
CAS番号:862244-67-5
MF:C22H17F3N4OS
メガワット:442.456793546677
CID:5421078
2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide
-
- インチ: 1S/C22H17F3N4OS/c1-14-10-20(29-21(27-14)18(12-26-29)15-6-3-2-4-7-15)31-13-19(30)28-17-9-5-8-16(11-17)22(23,24)25/h2-12H,13H2,1H3,(H,28,30)
- InChIKey: RNQZLBYDOGDZGH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1N2N=CC(C3=CC=CC=C3)=C2N=C(C)C=1
2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3305-0354-4mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 4mg |
$66.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-1mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 1mg |
$54.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-15mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 15mg |
$89.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-25mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 25mg |
$109.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-30mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 30mg |
$119.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-5μmol |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 5μmol |
$63.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-3mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 3mg |
$63.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-2mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-5mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
| Life Chemicals | F3305-0354-40mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 40mg |
$140.0 | 2023-08-04 |
2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
862244-67-5 (2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
